4-fluoro-2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methyl, thiophene, pyridine, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the thiophene and pyridine intermediates, followed by their coupling with the benzenesulfonamide moiety. Common synthetic methods include:
Condensation Reactions: These involve the reaction of sulfur-containing compounds with carbonyl compounds and cyano esters to form thiophene derivatives.
Paal-Knorr Synthesis: This method is used to form pyrrole and thiophene rings by reacting 1,4-dicarbonyl compounds with sulfur or nitrogen sources.
Hinsberg Synthesis: This involves the reaction of sulfonamides with aromatic compounds to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen or introduce hydrogen into the molecule.
Substitution: This involves replacing one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Pyridine Derivatives: Compounds used in the synthesis of herbicides and insecticides.
Uniqueness
4-fluoro-2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. Its fluorine and sulfonamide groups, in particular, may enhance its stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c1-12-6-16(18)2-3-17(12)24(21,22)20-9-13-7-15(10-19-8-13)14-4-5-23-11-14/h2-8,10-11,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBILNCHPTURGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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